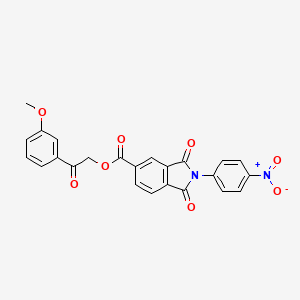![molecular formula C15H25NO B3990710 N-[2-(1-adamantyl)ethyl]propanamide](/img/structure/B3990710.png)
N-[2-(1-adamantyl)ethyl]propanamide
Overview
Description
“N-[2-(1-adamantyl)ethyl]propanamide” is a complex organic compound. It is a derivative of propanamide . Propanamide, also known as propionamide, is an amide of propanoic acid and has the chemical formula CH3CH2C=O(NH2) . The “N-[2-(1-adamantyl)ethyl]” part of the compound indicates that it has an adamantyl group, which is a bulky, three-dimensional structure, attached to the nitrogen of the propanamide .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . The adamantyl group can be introduced through various methods, such as the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene .
Molecular Structure Analysis
The molecular structure of “this compound” would be a combination of the structures of propanamide and adamantane. Propanamide has a simple linear structure with a carbonyl (C=O) and an amine (NH2) group . Adamantane, on the other hand, has a unique, three-dimensional structure that resembles a cage .
Chemical Reactions Analysis
Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas . The adamantyl group in “this compound” could potentially influence the reactivity of the compound and lead to different reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by both the propanamide and adamantyl parts of the molecule. For instance, propanamide is very soluble in water . The adamantyl group, due to its bulky, hydrophobic nature, could potentially decrease the solubility of the compound .
Mechanism of Action
The mechanism of action of “N-[2-(1-adamantyl)ethyl]propanamide” would depend on its intended use. As a derivative of propanamide, it might share some of the properties of amides. However, the presence of the adamantyl group could significantly alter its behavior .
Safety and Hazards
The safety and hazards associated with “N-[2-(1-adamantyl)ethyl]propanamide” would depend on various factors such as its reactivity, toxicity, and handling procedures. As with any chemical compound, appropriate safety measures should be taken when handling it .
Future Directions
The future directions for “N-[2-(1-adamantyl)ethyl]propanamide” could involve exploring its potential applications in various fields. For instance, the adamantyl group is known to enhance the properties of various materials, so “this compound” could potentially be used in the development of new materials or pharmaceuticals .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-14(17)16-4-3-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCIKNOEKQNLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Iodophenyl)-3-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B3990631.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B3990645.png)
![{3-(3-chlorobenzyl)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B3990652.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3990657.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3990659.png)
![Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B3990677.png)
![2-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3990680.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B3990685.png)
![5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3990693.png)
![4-[(2,3-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3990705.png)
![ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3990706.png)
![3-[5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE](/img/structure/B3990725.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide](/img/structure/B3990730.png)
